![molecular formula C8H17NO3 B2452811 2-[(2-methoxyethoxy)methyl]morpholine CAS No. 1339129-65-5](/img/structure/B2452811.png)
2-[(2-methoxyethoxy)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-methoxyethoxy)methyl]morpholine is an organic compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . It is a morpholine derivative, characterized by the presence of a methoxyethoxymethyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its diverse applications in scientific research, particularly in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methoxyethoxy)methyl]morpholine typically involves the reaction of morpholine with 2-methoxyethoxymethyl chloride. The reaction is carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The reaction proceeds smoothly under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions: 2-[(2-methoxyethoxy)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces simpler amines.
科学研究应用
2-[(2-methoxyethoxy)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a solvent, reagent, and catalyst in various organic synthesis reactions.
Biology: The compound is employed in the study of biological systems, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-methoxyethoxy)methyl]morpholine involves its interaction with various molecular targets and pathways. As a versatile moiety, the morpholine group enhances the potency of numerous bioactive molecules. For instance, in antibacterial applications, morpholine-modified compounds can disrupt bacterial membranes and induce reactive oxygen species (ROS) production, leading to bacterial cell death .
相似化合物的比较
Morpholine: A simpler analog with the formula C4H9NO, used in various industrial applications.
2-(2-Methoxyethyl)morpholine: Another derivative with similar applications but different structural features.
Uniqueness: 2-[(2-methoxyethoxy)methyl]morpholine is unique due to the presence of the methoxyethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in specialized applications where other morpholine derivatives may not be suitable.
属性
IUPAC Name |
2-(2-methoxyethoxymethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-10-4-5-11-7-8-6-9-2-3-12-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWXSKQVJSCVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CNCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
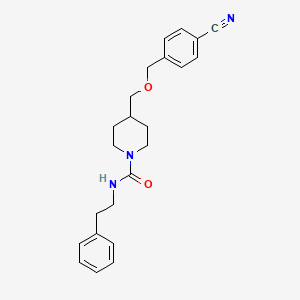
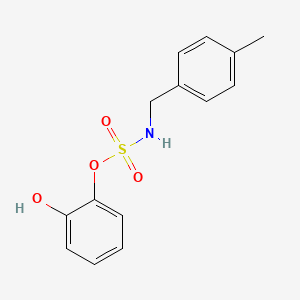
![ethyl 2-[(2-{[(4-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2452737.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)

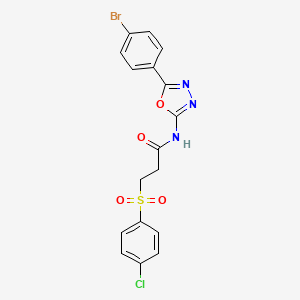
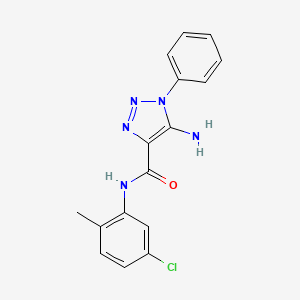
![(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2452744.png)
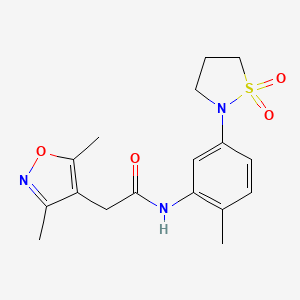
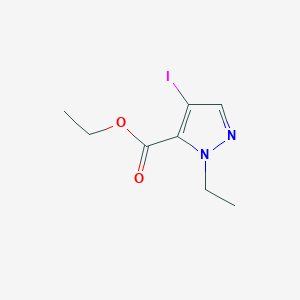
![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate](/img/structure/B2452747.png)
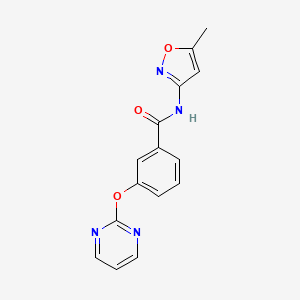
![2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole](/img/structure/B2452749.png)
![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)
